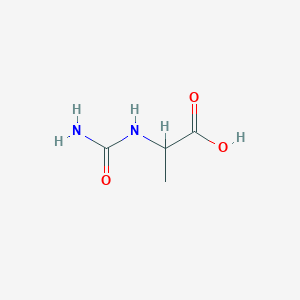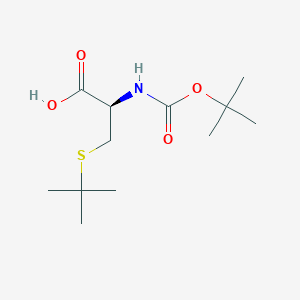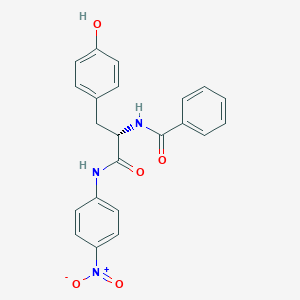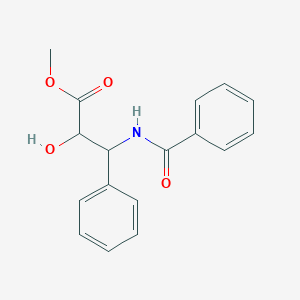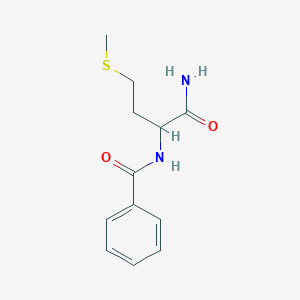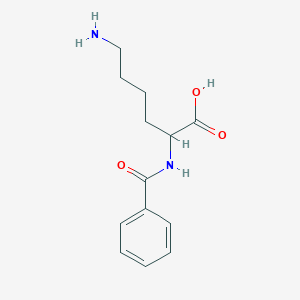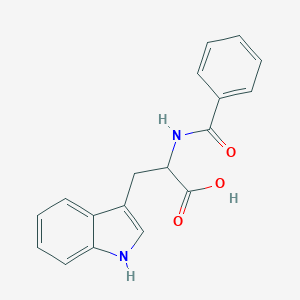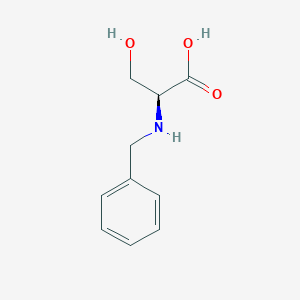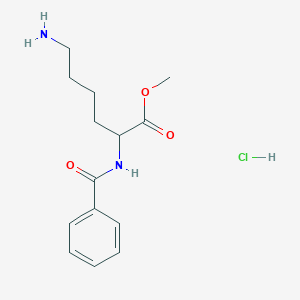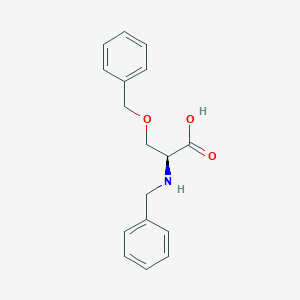
Bzl-ser(bzl)-OH
Overview
Description
Benzyl-serine(benzyl)-OH, commonly referred to as Bzl-ser(bzl)-OH, is a derivative of the amino acid serine. It is characterized by the presence of benzyl groups attached to both the amino and hydroxyl functional groups of serine. This compound is often used in peptide synthesis as a protected form of serine, which helps in preventing unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-serine(benzyl)-OH typically involves the protection of the hydroxyl and amino groups of serine with benzyl groups. This can be achieved through the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide. This forms benzyl-serine.
Protection of the Amino Group: The amino group is then protected by reacting benzyl-serine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This results in the formation of Benzyl-serine(benzyl)-OH.
Industrial Production Methods
In an industrial setting, the production of Benzyl-serine(benzyl)-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry.
Chemical Reactions Analysis
Types of Reactions
Benzyl-serine(benzyl)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The benzyl groups can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst. This yields free serine.
Substitution Reactions: The protected serine can undergo substitution reactions where the benzyl groups are replaced with other functional groups.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are commonly used in peptide coupling reactions.
Major Products Formed
Deprotection: Free serine.
Substitution: Serine derivatives with different functional groups.
Coupling: Peptides containing serine residues.
Scientific Research Applications
Benzyl-serine(benzyl)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used as a protected form of serine in the synthesis of peptides. The benzyl groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Benzyl-serine(benzyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The benzyl groups protect the reactive hydroxyl and amino groups of serine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the benzyl groups can be removed through hydrogenation, yielding the free peptide.
Comparison with Similar Compounds
Similar Compounds
Benzyl-serine(tert-butyl)-OH: Similar to Benzyl-serine(benzyl)-OH but with a tert-butyl group protecting the hydroxyl group.
Benzyl-serine(methyl)-OH: Similar but with a methyl group protecting the hydroxyl group.
Uniqueness
Benzyl-serine(benzyl)-OH is unique due to the presence of benzyl groups on both the hydroxyl and amino groups, providing dual protection. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.
Properties
IUPAC Name |
(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRIECPGKNPENC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427399 | |
| Record name | Benzyl-O-benzyl-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201209-83-8 | |
| Record name | Benzyl-O-benzyl-serine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


